D-Tyrosine Hydrazide

Description

Significance of D-Amino Acid Derivatives in Biochemical Systems

While L-amino acids are the fundamental building blocks of proteins in virtually all life forms, their stereoisomers, D-amino acids, play distinct and crucial roles. biopharmaspec.comcreative-peptides.com Historically considered "unnatural," D-amino acids are now recognized for their presence and biological significance in organisms ranging from bacteria to mammals. thieme-connect.comtandfonline.com

One of the most significant attributes of D-amino acid derivatives is their ability to confer resistance to enzymatic degradation. nih.govacs.org Peptides and proteins constructed from or modified with D-amino acids are less susceptible to proteases, which are enzymes that specifically recognize and cleave L-amino acid sequences. thieme-connect.comnih.gov This enhanced stability is a major advantage in the development of therapeutic peptides, as it can significantly increase their biological half-life and efficacy. biopharmaspec.comnih.gov Studies have shown that even partial substitution with D-amino acids, particularly at the ends of a peptide chain, can dramatically improve stability against proteolysis in serum and by specific enzymes like trypsin and chymotrypsin. nih.govoup.comresearchgate.net

Furthermore, D-amino acids are integral components of the peptidoglycan cell walls in many bacteria, such as the D-alanine and D-glutamate residues that provide structural integrity. tandfonline.comnih.gov This makes the enzymes involved in D-amino acid metabolism attractive targets for the development of novel antibiotics. thieme-connect.com In more complex organisms, specific D-amino acids like D-serine and D-aspartate function as important neurotransmitters or neuromodulators in the central nervous system, highlighting their diverse physiological roles. creative-peptides.comtandfonline.com

Table 1: Comparative Properties of L-Amino Acids vs. D-Amino Acid Derivatives

| Feature | L-Amino Acids | D-Amino Acid Derivatives |

|---|---|---|

| Primary Role | Building blocks of proteins, enzyme catalysis. amerigoscientific.com | Enhance peptide stability, bacterial cell wall components, neuromodulation. tandfonline.comnih.gov |

| Susceptibility to Proteases | High (readily degraded by endogenous enzymes). nih.gov | Low (generally resistant to standard proteases). biopharmaspec.comacs.orgoup.com |

| Natural Abundance | Highly abundant in all kingdoms of life. amerigoscientific.com | Less abundant but found in various organisms, including bacteria, plants, and mammals. thieme-connect.comtandfonline.com |

| Therapeutic Application | Used in nutrition and as precursors. | Used to create long-lasting peptide drugs and as targets for antimicrobials. biopharmaspec.comnih.gov |

D-Tyrosine Hydrazide: An Overview of Research Trajectories

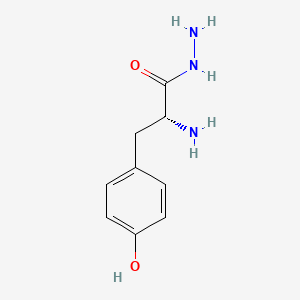

This compound is a derivative of the D-enantiomer of tyrosine, distinguished by the presence of a hydrazide functional group (-CONHNH₂) in place of the typical carboxylic acid. This seemingly minor modification imparts significant chemical reactivity, making it a valuable tool in chemical biology and medicinal chemistry. mdpi.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 195.22 g/mol . |

| Appearance | White to faint tan powder. |

| Key Functional Groups | Primary amine (-NH₂), Hydrazide (-CONHNH₂), Phenolic hydroxyl (-OH) |

The primary research trajectory for this compound revolves around its utility in peptide synthesis and modification. The hydrazide moiety is a versatile chemical handle. It can be used to synthesize peptide C-terminal hydrazides, which are stable, isolable intermediates that serve as common precursors for late-stage diversification of peptides. explorationpub.com For instance, a peptide hydrazide can be selectively converted into a peptide acid or a peptide amide, allowing for the fine-tuning of a peptide's properties after its primary sequence has been assembled. explorationpub.com

Furthermore, the hydrazide group is crucial for modern protein and peptide ligation strategies. It can be transformed into a highly reactive acyl azide, which can then react with a thiol to generate a peptide thioester. explorationpub.com These thioesters are key components in native chemical ligation (NCL), a powerful technique for stitching together smaller peptide fragments to create large, complex proteins.

Another significant area of research is the use of this compound in bioconjugation. The hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages. This reaction provides a method for selectively labeling peptides and proteins that have been engineered to contain a carbonyl group, enabling the attachment of probes, tags, or other molecules to study biological function. The tyrosine component itself, with its phenolic side chain, also offers a site for specific chemical modifications, making its derivatives valuable for creating multifunctional materials and probes. nih.govnih.gov The inherent stability conferred by the D-amino acid core, combined with the chemical versatility of the hydrazide group, positions this compound as a powerful and increasingly utilized compound in advanced biochemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)propanehydrazide |

InChI |

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14)/t8-/m1/s1 |

InChI Key |

MWIXENPCUPDSOS-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)NN)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NN)N)O |

Origin of Product |

United States |

Synthetic Methodologies for D Tyrosine Hydrazide and Its Derivatives

Stereoselective Synthesis of D-Tyrosine Hydrazide

The synthesis of this compound with high enantiomeric purity is fundamental for its application as a chiral resolving agent and a building block in stereospecific chemical synthesis.

The efficient, large-scale synthesis of this compound is critical for its practical applications, such as in the chiral resolution of racemic compounds. A reliable two-step method starting from the readily available precursor D-Tyrosine has been established, allowing for production on a multigram to kilogram scale. nih.gov

The process begins with the esterification of D-Tyrosine, typically by reacting it with an alcohol like methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester. This intermediate is then subjected to hydrazinolysis, where it is treated with hydrazine (B178648) hydrate. The hydrazine nucleophilically attacks the ester carbonyl, displacing the alcohol and forming the stable hydrazide. This straightforward sequence has been demonstrated to be highly efficient, achieving a 93% yield on a 3 kg scale after recrystallization, providing a robust route to enantiopure this compound. nih.gov The hydrazide can be recovered and recycled from subsequent applications, such as resolution processes, via an acidic wash. nih.gov

| Step | Reaction | Key Reagents | Scale | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Esterification | D-Tyrosine, Methanol, Acid Catalyst | 3 kg | 93% (overall) | nih.gov |

| 2 | Hydrazinolysis | D-Tyrosine Methyl Ester, Hydrazine Hydrate |

Ensuring the high enantiomeric purity of this compound is paramount, as any contamination with its L-enantiomer can compromise its effectiveness in stereoselective applications. The primary method for assessing the enantiomeric excess (ee) is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.govsigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.com These columns are compatible with a range of mobile phases, making them ideal for separating polar and ionic enantiomers like D- and L-Tyrosine (B559521) Hydrazide. sigmaaldrich.com The enantiomeric purity of synthesized α-amino acid hydrazides can be monitored by chiral HPLC, where the separation of enantiomers allows for precise quantification. thieme-connect.com In successful stereoselective syntheses, no epimerization is typically observed within the detection limits of the chiral HPLC method. thieme-connect.com The specific rotation of the final product, measured with a polarimeter, also serves as a crucial indicator of optical purity. thieme-connect.comchemimpex.com

| Analytical Method | Principle | Application | Reference |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Quantification of enantiomeric excess (ee%). nih.gov | nih.govsigmaaldrich.comthieme-connect.com |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Determination of specific rotation [α] as a confirmation of optical purity. | thieme-connect.comchemimpex.com |

Synthesis of this compound Derivatives

This compound serves as a versatile scaffold for creating more complex molecules through modification of its hydrazide functional group.

The reaction of a hydrazide with an aldehyde or a ketone results in the formation of an N-acylhydrazone, a linkage with significant applications in dynamic covalent chemistry and bioconjugation. rsc.orgnih.gov This condensation reaction is typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid, and involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. researchgate.netmdpi.comoup.com

This reaction can be used to link this compound to various molecules. For instance, L-Tyrosine Hydrazide has been reacted with bisaldehyde-end-functionalized polymers to generate biodynamers through reversible acylhydrazone linkages. rsc.org The resulting N-acylhydrazone moiety is a privileged structure in medicinal chemistry and can exist as E/Z isomers, with the E isomer often being predominant in polar solvents like DMSO. mdpi.comacs.org

| Reactant 1 | Reactant 2 | Product | Linkage Type | Typical Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | D-Tyrosine-derived N-Acylhydrazone | Acylhydrazone (-CO-NH-N=CH-R) | Ethanol, catalytic acid, reflux | rsc.orgresearchgate.netmdpi.com |

The hydrazide moiety of this compound can be alkylated to produce N'-substituted derivatives, which are valuable precursors for compounds like aza-peptides. kirj.ee Several methods for the N-alkylation of hydrazides have been developed.

One atom-economic approach is the "borrowing hydrogen" reaction, where alcohols are used as alkylating agents in the presence of a nickel or ruthenium catalyst. nih.govrsc.orgacs.org Alternatively, alkylation can be achieved using alkyl halides (e.g., bromides or iodides), often in a polar aprotic solvent like acetonitrile (B52724) with a non-nucleophilic base. kirj.ee The use of potassium iodide can catalyze the reaction by generating more reactive alkyl iodides in situ. kirj.ee Another route involves reductive alkylation, which proceeds through the formation of a hydrazone intermediate from an aldehyde, followed by its reduction. kirj.ee These methods allow for the synthesis of precursors for aza-tyrosine and other modified amino acid analogues. kirj.eekirj.ee

| Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Alcohols | Nickel or Ruthenium complexes | Atom-economic, water as the only byproduct. | nih.govacs.org |

| Direct Alkylation | Alkyl Halides (Br, I) | Acetonitrile, 2,4,6-trimethylpyridine | Effective for benzylic halides. | kirj.ee |

| Catalytic Alkylation | Alkyl Halides (Cl, Br) | Potassium Iodide (catalytic) | Allows use of less reactive alkyl chlorides/bromides. | kirj.ee |

| Reductive Alkylation | Aldehydes | Hydrazone formation followed by reduction (e.g., NaBH₄) | Two-step, one-pot procedure. | kirj.eeorganic-chemistry.org |

Solid-phase peptide synthesis (SPPS) provides a powerful platform for constructing peptide fragments with a C-terminal hydrazide, such as a this compound residue. explorationpub.comresearchgate.net This is particularly useful for producing peptide hydrazides that serve as precursors for peptide thioesters in native chemical ligation (NCL). oup.comnih.gov

The synthesis is typically performed on a solid support, such as a 2-chlorotrityl (2-CTC) resin. nih.govnih.gov The resin is first loaded with hydrazine or a protected carbazate, like Fmoc-carbazate. explorationpub.comchemrxiv.org Following this, the peptide chain is assembled using standard Fmoc-based SPPS protocols. researchgate.net D-Tyrosine would be the final amino acid coupled in the sequence to generate the desired this compound fragment. Cleavage of the completed peptide from the resin using a mild acid solution, such as 5% HCl in aqueous acetone (B3395972) or dilute trifluoroacetic acid (TFA), releases the C-terminal peptide hydrazide. nih.govgoogle.com This strategy is orthogonal to many common side-chain protecting groups, making it a versatile tool in chemical protein synthesis. google.comosti.gov

| Resin Type | Linker/Handle | SPPS Strategy | Cleavage Condition | Application | Reference |

|---|---|---|---|---|---|

| 2-Chlorotrityl (2-CTC) Resin | Fmoc-hydrazine | Fmoc/tBu | Dilute TFA or 5% HCl in acetone | Synthesis of protected peptide hydrazides for NCL. | explorationpub.comnih.govgoogle.com |

| Hydrazone Resin | Hydrazone linker | Fmoc/tBu | Mild acidic conditions | Alternative for peptide hydrazide synthesis. | nih.gov |

| Photolabile Linker | o-nitroveratryl group | Fmoc/tBu | UV irradiation | Orthogonal release of protected hydrazides. | google.com |

Coordination Chemistry and Metal Complexation with D Tyrosine Hydrazide Ligands

Ligational Behavior of Tyrosine Hydrazide Isomers in Metal Complex Formation

Tyrosine hydrazide (TH) demonstrates notable versatility as a ligand in the formation of metal complexes, capable of coordinating in different modes depending on the reaction conditions and the metal ion involved. niscpr.res.inrsc.org

Neutral Bidentate and Uninegative Tridentate Coordination Modes

Studies have shown that tyrosine hydrazide can act as a neutral bidentate ligand . niscpr.res.inias.ac.in In this mode, it coordinates to the metal center through two donor atoms without losing any protons. This type of coordination is common in the formation of adducts. ias.ac.in For instance, in certain transition metal complexes, TH coordinates through the amino group nitrogen and the terminal nitrogen of the hydrazide moiety. ias.ac.in

Alternatively, tyrosine hydrazide can function as a uninegative tridentate ligand . niscpr.res.in This occurs when the ligand loses a proton, typically from the phenolic hydroxyl group, and coordinates through three donor sites. niscpr.res.in This mode of coordination leads to the formation of deprotonated complexes. ias.ac.in The shift from a neutral bidentate to a uninegative tridentate ligand often depends on the pH of the reaction medium. niscpr.res.in

Phenolic and Hydrazide Moiety Involvement in Coordination

The coordination of tyrosine hydrazide to metal ions can involve both the phenolic and hydrazide moieties. niscpr.res.inias.ac.in The hydrazide group itself presents two potential coordination sites: the carbonyl oxygen and the amino nitrogen. ajol.info

In many complexes, particularly those formed under neutral or acidic conditions, the phenolic -OH group does not participate in coordination. niscpr.res.in This is evidenced by the persistence of OH in-plane and out-of-plane deformation modes in the infrared spectra of the complexes. niscpr.res.in However, under basic conditions (pH ~6.5), deprotonation of the phenolic -OH can occur, leading to its involvement in coordination. ias.ac.in

The hydrazide moiety is a primary site for metal binding. Infrared spectral data often show a negative shift in the NH2 scissoring, wagging, and rocking modes, indicating the involvement of both the amino group nitrogen and the terminal nitrogen of the hydrazide in coordination. ias.ac.in However, the carbonyl group of the hydrazide moiety does not always participate in coordination, as indicated by the position of the C=O stretching frequency in the IR spectra of some complexes remaining unchanged. ias.ac.in

Structural Elucidation of D-Tyrosine Hydrazide Metal Complexes

The structures of this compound metal complexes are typically elucidated through a combination of spectroscopic techniques and physical measurements.

Spectroscopic Characterization (e.g., Infrared, Electronic, Nuclear Magnetic Resonance)

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the this compound ligand. A careful comparison of the IR spectra of the free ligand with those of the metal complexes reveals shifts in the vibrational frequencies of the functional groups involved in bonding. For example, a downward shift in the bands associated with the NH2 group indicates its coordination to the metal ion. ias.ac.in Conversely, the absence of a significant shift in the ν(C=O) band suggests that the carbonyl oxygen is not involved in coordination. niscpr.res.inias.ac.in The disappearance of bands related to the phenolic -OH group in certain complexes points to its deprotonation and subsequent coordination. niscpr.res.in

Electronic Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. For instance, the d-d transitions observed in the electronic spectra of transition metal complexes can suggest an octahedral or tetrahedral stereochemistry. niscpr.res.in In the case of lanthanide complexes, the spectra can be used to calculate parameters like the nephelauxetic ratio (β), covalency (δ), and bonding parameter (b1/2). ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy further clarifies the binding modes. In the ¹H NMR spectrum of a La(III) complex of L-tyrosine (B559521) hydrazide, the broadening and downfield shift of the signal corresponding to the amino group of the hydrazide moiety confirm its coordination. ias.ac.in The lack of a shift in the signal for the imino proton of the hydrazide group supports the non-involvement of the adjacent carbonyl group in coordination. ias.ac.in

Magnetic Susceptibility and Molar Conductance Studies

Magnetic Susceptibility: Magnetic moment measurements at room temperature help determine the geometry and the spin state of the metal complexes. niscpr.res.in For example, magnetic moments can distinguish between spin-free octahedral and tetrahedral geometries for Mn(II) complexes or indicate a dimeric nature in some Cu(II) complexes. niscpr.res.inias.ac.in

Molar Conductance: Molar conductance measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. niscpr.res.inias.ac.in For instance, values corresponding to a 1:1 electrolyte suggest that one of the anions is outside the coordination sphere. ias.ac.in Non-electrolytic behavior indicates that the anions are coordinated to the metal ion. niscpr.res.in

Investigations of Lanthanide Metal Complexes of Tyrosine Hydrazide

The coordination chemistry of tyrosine hydrazide with trivalent lanthanide ions (Ln(III)) has been a subject of investigation. ias.ac.in Studies have led to the synthesis and characterization of complexes with various lanthanide metals, including La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), and Dy(III). ias.ac.in

In these complexes, L-tyrosine hydrazide typically acts as a neutral bidentate ligand, coordinating through both the amino nitrogen and the terminal nitrogen of the hydrazide moiety. ias.ac.in The phenolic -OH group and the carbonyl oxygen of the hydrazide are generally not involved in coordination. ias.ac.in

The stoichiometry of the complexes can vary. For instance, La(III), Pr(III), and Nd(III) have been found to form complexes with a 1:3 metal-to-ligand ratio, while Sm(III), Eu(III), Gd(III), and Dy(III) form complexes with a 1:2 ratio under similar experimental conditions. ias.ac.in This difference in stoichiometry leads to different coordination numbers, with eight-coordination proposed for the former group and six-coordination for the latter. ias.ac.in

Molar conductance studies have shown these complexes to behave as 1:1 electrolytes, indicating that one chloride ion is located outside the coordination sphere. ias.ac.in The general formulas proposed for these complexes are [M(TH)₃Cl₂]Cl for M = La(III), Pr(III), Nd(III) and [M'(TH)₂Cl₂]Cl for M' = Sm(III), Eu(III), Gd(III), Dy(III). ias.ac.in

Electronic spectral studies of the Nd(III) complex have allowed for the calculation of the nephelauxetic ratio (β), covalency (δ), and the bonding parameter (b¹/²), which provide insights into the nature of the metal-ligand bond. ias.ac.in

Interactive Data Table: Properties of Lanthanide(III) Complexes with L-Tyrosine Hydrazide ias.ac.in

| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF | µeff (B.M.) |

| [La(TH)₃Cl₂]Cl | White | 225d | 75.3 | Diamagnetic |

| [Pr(TH)₃Cl₂]Cl | Greenish-white | 230d | 80.5 | 3.58 |

| [Nd(TH)₃Cl₂]Cl | Bluish-white | 235d | 82.1 | 3.65 |

| [Sm(TH)₂Cl₂]Cl | Cream | 215d | 78.9 | 1.58 |

| [Eu(TH)₂Cl₂]Cl | Cream | 220d | 76.4 | 3.45 |

| [Gd(TH)₂Cl₂]Cl | White | 228d | 72.8 | 7.90 |

| [Dy(TH)₂Cl₂]Cl | White | 232d | 74.6 | 10.55 |

| d = decomposes |

Interactive Data Table: Infrared Spectral Data (cm⁻¹) for L-Tyrosine Hydrazide and its Lanthanide Complexes ias.ac.in

| Compound | ν(C=O) | Amide II | Amide III | NH₂ scissoring + C=C stretching | OH in-plane deformation | ν(M-N) |

| Tyrosine Hydrazide (TH) | 1640 | 1540 | 1300 | 1590 | 1240 | - |

| [La(TH)₃Cl₂]Cl | ~1640 | ~1540 | ~1300 | 1570-1565 | ~1240 | 350-330 |

| [Pr(TH)₃Cl₂]Cl | ~1640 | ~1540 | ~1300 | 1570-1565 | ~1240 | 350-330 |

| [Nd(TH)₃Cl₂]Cl | ~1640 | ~1540 | ~1300 | 1570-1565 | ~1240 | 350-330 |

| [Sm(TH)₂Cl₂]Cl | ~1640 | ~1540 | ~1300 | 1570-1565 | ~1240 | 350-330 |

| [Eu(TH)₂Cl₂]Cl | ~1640 | ~1540 | ~1300 | 1570-1565 | ~1240 | 350-330 |

| [Gd(TH)₂Cl₂]Cl | ~1640 | ~1540 | ~1300 | 1570-1565 | ~1240 | 350-330 |

| [Dy(TH)₂Cl₂]Cl | ~1640 | ~1540 | ~1300 | 1570-1565 | ~1240 | 350-330 |

Studies on First-Row Transition Metal Complexes of Tyrosine Hydrazide

Research into the coordination chemistry of tyrosine hydrazide with first-row transition metals has revealed its versatile ligational behavior. Although studies have predominantly utilized l-tyrosine hydrazide, the fundamental coordination principles are applicable to its D-enantiomer, this compound, as the chirality of the ligand does not typically alter its primary binding modes with achiral metal ions. These studies have successfully synthesized and characterized complexes with manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). niscpr.res.in

Investigations have shown that tyrosine hydrazide (TH) can form several types of complexes depending on the reaction conditions, particularly the pH. niscpr.res.in Three distinct series of complexes have been isolated and studied: M(TH)₂Cl₂, M(TH)₂(OH)₂, and M(TH-H)(OH)·nH₂O. niscpr.res.in Molar conductance measurements in 0.001 M DMSO indicate that all these complexes behave as non-electrolytes. niscpr.res.in

The synthesis of the M(TH)₂Cl₂ series, where M = Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), involves reacting the appropriate metal chloride with tyrosine hydrazide in a methanolic solution. niscpr.res.in The other two series are prepared in aqueous solutions using potassium hydroxide (B78521) to deprotonate the ligand. niscpr.res.in

Detailed characterization using magnetic susceptibility measurements, as well as electronic, infrared (IR), and electron spin resonance (ESR) spectral data, has provided insights into the structure and bonding of these complexes. niscpr.res.in

Research Findings and Characterization

The analytical data and physical properties of the synthesized complexes are summarized below. The results are consistent with the proposed formulas. niscpr.res.in

Table 1: Analytical Data and Physical Properties of Tyrosine Hydrazide (TH) Complexes

| Complex | Color | Decomp. Temp. (°C) | Magnetic Moment, μeff (B.M.) |

| Mn(TH)₂Cl₂ | White | 240 | 5.92 |

| Co(TH)₂Cl₂ | Pink | 225 | 5.04 |

| Ni(TH)₂Cl₂ | Light Green | 260 | 3.12 |

| Cu(TH)₂Cl₂ | Light Green | 220 | 1.82 |

| Zn(TH)₂Cl₂ | White | 250 | Diamagnetic |

| Mn(TH-H)(OH)·2H₂O | White | 230 | 5.85 |

| Co(TH-H)(OH) | Blue | >300 | 4.40 |

| Ni(TH-H)(OH)·2H₂O | Green | 270 | 3.05 |

| Cu(TH-H)(OH) | Green | 240 | 1.50 |

| Zn(TH-H)(OH) | White | 260 | Diamagnetic |

Source: Data compiled from Rao et al., 1984. niscpr.res.in

Ligand Coordination ModeInfrared spectroscopy is a crucial tool for determining how the tyrosine hydrazide ligand binds to the metal ions. A key band in the IR spectrum of free tyrosine hydrazide appears around 1640 cm⁻¹, assigned to the ν(C=O) mode (amide I band). niscpr.res.in

Neutral Bidentate Coordination: In the M(TH)₂Cl₂ complexes, this amide I band shifts to a lower frequency (1610-1620 cm⁻¹), while the bands associated with the -NH₂ group bending also shift. This indicates that the tyrosine hydrazide coordinates as a neutral bidentate ligand through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety. niscpr.res.inajol.info

Uninegative Tridentate Coordination: In the deprotonated complexes of the type M(TH-H)(OH)·nH₂O, the IR spectra show the disappearance of the amide I band. niscpr.res.in Instead, new bands appear around 1595 cm⁻¹ and 1370 cm⁻¹, which are characteristic of the ν(C=N) and ν(C-O) stretching modes of a deprotonated iminol tautomer. This evidence, along with shifts in the phenolic ν(C-O) band, suggests that the ligand acts as a uninegative tridentate species. In this mode, it coordinates through the iminol oxygen, the azomethine nitrogen, and the phenolic oxygen. niscpr.res.in

Geometry of the Complexes

The geometry of the complexes has been proposed based on magnetic moment values and electronic spectral data. niscpr.res.in

Table 2: Electronic Spectral Data and Ligand Field Parameters for Tyrosine Hydrazide (TH) Complexes

| Complex | Band Maxima (cm⁻¹) | Assignments | Geometry |

| Co(TH)₂Cl₂ | 8330, 19610 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |

| Ni(TH)₂Cl₂ | 10000, 15150, 25640 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | Octahedral |

| Cu(TH)₂Cl₂ | 14815 | ²Eg → ²T₂g | Distorted Octahedral |

| Co(TH-H)(OH) | 16000 | ⁴A₂ → ⁴T₁(P) | Tetrahedral |

| Cu(TH-H)(OH) | 15385, 25000 | d-d transition, Charge Transfer | Dimeric/Polymeric |

Source: Data compiled from Rao et al., 1984. niscpr.res.in

The magnetic moments and electronic spectra of Co(TH)₂Cl₂ and Ni(TH)₂Cl₂ are consistent with a high-spin octahedral geometry around the metal ions. niscpr.res.in The copper(II) complex, Cu(TH)₂Cl₂, shows a broad d-d transition band, suggesting a distorted octahedral geometry. niscpr.res.in

For the deprotonated series, the Co(TH-H)(OH) complex exhibits a magnetic moment and electronic spectrum indicative of a tetrahedral geometry. niscpr.res.in The subnormal magnetic moment for Cu(TH-H)(OH) at room temperature, along with ESR spectral data showing a signal at half-field (ΔMs = ±2 transition), suggests the presence of a dimeric species with significant antiferromagnetic coupling between the copper(II) centers. niscpr.res.in

Enzymatic Interactions and Biocatalytic Applications of D Tyrosine Hydrazide and Its Derivatives

D-Tyrosine Hydrazide as a Chiral Resolving Agent in Biocatalysis

Chirality is a fundamental property in biological systems, with enantiomers of a compound often exhibiting vastly different physiological effects. diva-portal.org The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore of paramount importance in the pharmaceutical and chemical industries. diva-portal.orgdiva-portal.org this compound has emerged as an effective chiral resolving agent, particularly for the separation of racemic amino acid derivatives. nih.gov

Enantioselective Resolution of Racemic Amino Acid Derivatives

The principle of chiral resolution using this compound lies in the formation of diastereomeric salts with a racemic mixture of N-protected amino acids. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A notable application of this method is the multigram-scale synthesis of enantiopure 3,3-difluoroproline. nih.gov In this process, racemic N-Cbz-3,3-difluoroproline was treated with this compound, leading to the crystallization of the corresponding diastereomeric salt. nih.gov Subsequent acidification of this salt yielded the desired (R)-enantiomer with high enantiomeric excess (99% ee) and in good yield. nih.gov The mother liquor, enriched with the (S)-enantiomer, could then be treated with L-tyrosine (B559521) hydrazide to isolate the other enantiomer, demonstrating the efficiency of this resolution strategy. nih.gov

This method's success highlights the ability of the 3,3-bis-fluorine substitution not to interfere with the resolution process, showcasing the robustness of tyrosine hydrazide as a resolving agent for various amino acid derivatives. nih.gov The use of both D- and L-tyrosine hydrazides allows for the efficient separation and recovery of both enantiomers from a racemic mixture, a significant advantage in synthetic chemistry. nih.gov

Modulation of Enzyme Activity by Hydrazide Derivatives

Hydrazide and hydrazone scaffolds are prevalent in many biologically active molecules and are known to interact with and modulate the activity of a wide range of enzymes. researchgate.net Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions, contributes to their diverse inhibitory profiles. ajol.inforsc.org

Tyrosinase Enzyme Inhibition Studies by Hydrazide Scaffolds

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and the browning of fruits and vegetables. mdpi.comrsc.org Its inhibition is a target for developing skin-whitening agents and anti-browning compounds. mdpi.comresearchgate.net Hydrazide and hydrazone derivatives have shown significant potential as tyrosinase inhibitors. ajol.infonih.gov

Studies have shown that while hydrazide ligands alone may be inactive, their metal complexes can exhibit potent tyrosinase inhibitory activity. ajol.info For instance, certain Ti(IV) hydrazide complexes have demonstrated promising results as tyrosinase inhibitors, with some showing even greater potency than the standard inhibitor, kojic acid. ajol.info The proposed mechanism involves the carbonyl hydrazide moiety forming a complex with the copper ions at the active site of the tyrosinase enzyme. ajol.info

Furthermore, various synthetic hydrazone derivatives have been identified as potent tyrosinase inhibitors. mdpi.comnih.gov For example, a series of thiazolyl hydrazone derivatives were synthesized and evaluated for their anti-tyrosinase activity, with some compounds showing IC50 values comparable to kojic acid. nih.gov Kinetic studies revealed that these derivatives can act as either competitive or non-competitive inhibitors, suggesting different binding modes within the enzyme's active site. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Hydrazide and Hydrazone Derivatives | Compound/Complex | IC50 (µM) | Inhibition Type | Reference | | :--- | :--- | :--- | :--- | | Ti(IV) hydrazide complex 4a | Potent inhibitor | Not specified | ajol.info | | Ti(IV) hydrazide complex 4e | Potent inhibitor | Not specified | ajol.info | | Ti(IV) hydrazide complex 4f | Potent inhibitor | Potent inhibitor | Not specified | ajol.info | | Ti(IV) hydrazide complex 4h | Potent inhibitor | Not specified | ajol.info | | Thiazolyl hydrazone 6 | Comparable to Kojic Acid | Non-competitive | nih.gov | | Thiazolyl hydrazone 30 | Comparable to Kojic Acid | Competitive | nih.gov | | 3-hydroxypyridin-4-one derivative 6i | 25.29 | Competitive | rsc.org |

Tyrosine Kinase Inhibition by Hydrazide-Hydrazone Scaffolds

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and survival. ajol.info Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. frontiersin.org Hydrazide-hydrazone scaffolds have been extensively investigated for their potential as tyrosine kinase inhibitors. rsc.orgfrontiersin.orgresearchgate.net

The design of these inhibitors often incorporates a planar scaffold that mimics the ATP purine (B94841) core, a linker moiety, and a terminal aryl group. rsc.org The hydrazone or thiosemicarbazone moieties can mediate important hydrogen bond interactions with key residues in the kinase's active site, such as the DFG-motif and αC-helix. rsc.org

Several studies have reported the synthesis of potent tyrosine kinase inhibitors based on hydrazide-hydrazone structures. For example, a series of quinazolinone hydrazide triazole derivatives were designed and synthesized as c-MET inhibitors, with one compound demonstrating significant inhibitory activity against a panel of kinases including ALK, AXL, FGFR1, and VEGFRs. frontiersin.org Similarly, isatin (B1672199) hydrazones have been shown to exhibit inhibitory activity against multiple receptor tyrosine kinases, including EGFR, VEGFR-2, and FLT-3. researchgate.net

Table 2: Tyrosine Kinase Inhibitory Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound | Target Kinase(s) | IC50 (µM) | Reference |

|---|---|---|---|

| Isatin Hydrazone 1 | EGFR, VEGFR-2, FLT-3 | 0.269, 0.232, 1.535 | researchgate.net |

| Isatin Hydrazone 2 | EGFR, VEGFR-2, FLT-3 | 0.369, 0.266, 0.546 | researchgate.net |

| Quinazolinone derivative CM9 | MET, ALK, AXL, FGFR1, VEGFR1, VEGFR3 | 8.6 (EBC-1 cells) | frontiersin.org |

| Benzothiazole-triazole derivative 8a | EGFR | 0.69 | rsc.org |

Phosphodiesterase Inhibitory Activities of Hydrazide Complexes

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby playing critical roles in various cellular processes. tandfonline.com Inhibition of PDEs has therapeutic potential for a range of conditions, including cardiovascular diseases, inflammation, and neurological disorders. tandfonline.com

Research has shown that while free hydrazide ligands are often inactive against phosphodiesterase I, their metal complexes can exhibit significant inhibitory activity. tandfonline.comtandfonline.com For instance, a series of oxovanadium(IV) complexes with hydrazide ligands were found to be non-competitive inhibitors of snake venom phosphodiesterase I (SVPD). tandfonline.comtandfonline.com The IC50 values of these complexes were significantly lower than that of the vanadium salt alone, indicating the crucial role of the hydrazide ligands in the inhibitory activity. tandfonline.com Similarly, Pd(II) complexes with monodentate hydrazides have also been reported to be potent inhibitors of phosphodiesterase-I, with some exhibiting inhibition equivalent to or greater than the standard inhibitor EDTA. iaea.org

The structure-activity relationship studies suggest that factors such as the geometry of the complex, steric hindrance, and the electronic properties of the substituents on the hydrazide ligand play a vital role in determining the inhibitory potential of these complexes. tandfonline.com

Investigation of Specificity for D-Amino Acid Interacting Enzymes (e.g., D-tyrosine inhibition of tyrosinase)

The interaction of D-amino acids with enzymes that typically act on L-amino acids is an area of growing interest. D-Tyrosine, in particular, has been shown to interact with and inhibit tyrosinase, the enzyme responsible for the first step in melanin synthesis from L-tyrosine. nih.govtandfonline.com

Studies have demonstrated that D-Tyrosine acts as a competitive inhibitor of tyrosinase, effectively reducing melanin production in cell cultures and 3D human skin models. nih.govresearchgate.net This inhibitory effect is dose-dependent, and D-tyrosine can completely block L-tyrosine-induced melanogenesis. nih.gov The mechanism involves D-tyrosine competing with the natural substrate, L-tyrosine, for binding to the active site of the enzyme. nih.govtandfonline.com This finding has implications for the development of novel anti-melanogenic agents. researchgate.net

Furthermore, enzymes like D-amino acid oxidase (DAO) specifically catalyze the oxidative deamination of D-amino acids, including D-tyrosine. frontiersin.orgnih.govasm.org The substrate specificity of DAO varies across different organisms. nih.gov For example, human DAAO shows a preference for aromatic D-amino acids, with the highest maximal activity observed for D-tyrosine. nih.gov In contrast, a highly stable DAO from the thermophilic bacterium Rubrobacter xylanophilus exhibits higher activity towards branched-chain D-amino acids, although it is also active on D-tyrosine, where substrate inhibition has been observed. nih.govasm.org The study of these enzymes and their interactions with D-tyrosine is crucial for understanding the metabolism and physiological roles of D-amino acids. frontiersin.orglife-science-alliance.org

Mechanistic Insights into Hydrazide-Enzyme Interactions

The interaction between small molecules and enzymes is a cornerstone of biochemical research and drug discovery. Hydrazide derivatives, including this compound, represent a class of compounds with versatile chemical properties that enable a range of interactions with protein targets. Their mechanisms of action can be complex, involving both direct binding at the active site and more subtle, indirect influences on enzyme conformation and activity. Understanding these mechanisms is crucial for the rational design of specific enzyme inhibitors and biocatalytic agents.

Covalent Warheads and Electron-Deficient Active Sites in Enzyme Targeting

The hydrazide functional group can act as a "covalent warhead," an electrophilic or nucleophilic moiety designed to form a stable covalent bond with an enzyme, often leading to irreversible inhibition. wuxiapptec.comexplorationpub.com The electron-rich nature of the hydrazine (B178648) group makes it both nucleophilic and reducing, allowing it to react with a broad spectrum of electron-deficient groups within an enzyme's active site. biorxiv.org This reactivity is not limited to a single mechanism but can proceed through various pathways depending on the specific enzyme and its cofactors.

Hydrazine-based compounds have been shown to target a wide array of enzymes that possess functionally electron-deficient moieties. biorxiv.orgnih.govacs.org This includes enzymes with electrophilic cofactors or those that generate transient electrophilic intermediates during their catalytic cycle. researchgate.net The interaction is often mechanism-based and directed at the active site, which is fundamental for activity-based protein profiling (ABPP), a chemoproteomic strategy to identify and characterize enzyme function. nih.govacs.org

The mechanisms of covalent modification by hydrazides can be broadly categorized:

Direct Polar Coupling (DPC): The hydrazine acts as a nucleophile, directly attacking electrophilic species in the enzyme active site, such as carbonyls, imines, or esters. biorxiv.orgresearchgate.net This can result in the formation of a stable N-N bridge linking the inhibitor to the protein. researchgate.net

Oxidative Fragmentation/Coupling (OFC): In the presence of oxidizing cofactors like flavin adenine (B156593) dinucleotide (FAD), heme, iron (Fe), or copper (Cu), the hydrazine can be oxidized. biorxiv.orgresearchgate.netnih.gov This process can generate highly reactive radical intermediates. nih.gov These radicals can then covalently modify the enzyme's active site, sometimes involving the fragmentation of the original hydrazide and attachment of a carbon-based fragment to an amino acid side chain. researchgate.netnih.gov For instance, the well-studied drug phenelzine, an alkylaryl hydrazine, irreversibly inhibits monoamine oxidase (MAO) through an O₂-dependent radical mechanism that results in the alkylation of the FAD cofactor. biorxiv.orgnih.gov

This broad reactivity allows hydrazine-based probes to target diverse enzyme classes, making them valuable tools for discovering new enzyme inhibitors and for mapping the reactive proteome. biorxiv.orgacs.org The specificity for different enzyme classes can be tuned by making subtle structural changes to the hydrazine-containing molecule. acs.org

| Enzyme/Cofactor Class | Interaction Mechanism | Key Findings | Citation |

|---|---|---|---|

| Flavoenzymes (e.g., MAO, NQO2, KDM1A) | Oxidative Fragmentation/Coupling (OFC) | Hydrazine is oxidized by the FAD cofactor, leading to radical formation and covalent modification of the cofactor or proximal residues. This is the known mechanism for drugs like phenelzine. | biorxiv.orgnih.gov |

| Heme Enzymes (e.g., Peroxidases, PTGES2) | Oxidative Fragmentation/Coupling (OFC) | The heme cofactor can oxidize hydrazides to produce reactive radicals that covalently alter the active site. This can lead to the formation of alkylated heme products or modification of protein side chains. | nih.govacs.orgnih.gov |

| Metalloenzymes (Fe/2OG, Cu) | Initial Chelation followed by Covalent Modification | The hydrazide moiety may initially coordinate with the metal ion (e.g., iron), followed by a covalent reaction. This has been suggested for enzymes like FTO. | biorxiv.orgacs.org |

| Aspartic Proteases (e.g., Cathepsin D, Plasmepsin-II) | Transition State Mimicry / Electrostatic Interaction | The hydrazide/hydrazine moiety can act as a transition state mimic, forming electrostatic interactions with the catalytic aspartate residues in the active site. | tandfonline.com |

| Enzymes with Pyruvoyl (Pyvl) or Formylglycyl (Fgly) groups | Direct Polar Coupling (DPC) | The nucleophilic hydrazine attacks the electrophilic carbonyl of these post-translational modifications. | biorxiv.org |

D Tyrosine Hydrazide in Peptidomimetics and Advanced Bioconjugation

Bioconjugation Strategies Utilizing D-Tyrosine Hydrazide Linkages

Bioconjugation is the covalent attachment of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. google.com The hydrazide group of this compound is a versatile functional group for bioconjugation, primarily through the formation of hydrazone bonds.

Biodynamers are a class of "smart" materials that combine the properties of biomolecules with the adaptive nature of dynamic covalent polymers. rsc.orgresearchgate.net These materials are of great interest for applications in medicine and biotechnology due to their ability to respond to environmental stimuli. rsc.orgresearchgate.net A key strategy in the creation of biodynamers is the use of reversible covalent bonds, such as acylhydrazone linkages. rsc.orgresearchgate.net

The reaction between a hydrazide and an aldehyde to form an acylhydrazone bond is a cornerstone of dynamic covalent chemistry (DCC). researchgate.net This reaction is reversible, and the equilibrium can be controlled by factors like pH. researchgate.netepo.org In the context of biodynamers, L-tyrosine (B559521) hydrazide has been conjugated to thermoresponsive copolymers via reversible acylhydrazone linkages. rsc.orgresearchgate.net This creates a biodynamer that exhibits both temperature and pH-responsive behavior. rsc.orgresearchgate.net The dynamic nature of the acylhydrazone bond allows for the exchange of components, enabling the tuning of the material's properties. rsc.orgresearchgate.net

Table 1: Key Features of Acylhydrazone Linkages in Biodynamers

| Feature | Description | Reference |

| Reversibility | The acylhydrazone bond formation is a reversible process, allowing for dynamic exchange of components. | rsc.orgresearchgate.netresearchgate.netepo.org |

| Stimuli-Responsiveness | The equilibrium of the acylhydrazone linkage can be shifted by changes in pH, leading to pH-responsive materials. | rsc.orgresearchgate.netepo.org |

| Adaptability | The dynamic nature of the linkage allows the biodynamer to adapt its composition in response to the environment. | rsc.orgresearchgate.net |

| Tunability | The properties of the biodynamer can be tuned by exchanging the hydrazide or aldehyde components. | rsc.orgresearchgate.net |

The ability to create bioconjugates that respond to specific environmental cues is highly desirable for applications such as targeted drug delivery. The incorporation of tyrosine hydrazide into polymers allows for the development of materials that are sensitive to both pH and temperature. rsc.orgresearchgate.net

For instance, a biodynamer created by linking L-tyrosine hydrazide to a thermoresponsive copolymer exhibits a pH-dependent lower critical solution temperature (LCST). rsc.orgresearchgate.net This means that the temperature at which the polymer undergoes a phase transition can be controlled by the pH of the surrounding environment. rsc.orgresearchgate.net Such dual-responsive systems have significant potential in the development of "smart" nanocarriers for therapeutic agents. mdpi.com The phenolic group of the tyrosine moiety also provides a reactive handle for further modifications, such as the "tyrosine-click" reaction, adding to the versatility of these bioconjugates. rsc.orgnih.govnih.gov

Table 2: Properties of a Tyrosine Hydrazide-Based Biodynamer

| Property | Observation | Significance | Reference |

| Isoelectric Point (IEP) | The biodynamer has an IEP at pH 4.70. | Indicates the pH at which the net charge of the molecule is zero, influencing its solubility and interactions. | researchgate.net |

| pH-Dependent LCST | The lower critical solution temperature of the biodynamer is dependent on the pH. | Allows for tunable thermo-responsiveness, which can be exploited for controlled release applications. | rsc.orgresearchgate.net |

| pH-Responsive Aggregation | The hydrodynamic diameter of the biodynamer aggregates is influenced by pH. | Demonstrates the ability of the material to change its physical state in response to pH changes. | rsc.org |

Advanced Analytical Methodologies for D Tyrosine Hydrazide Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is a cornerstone of chemical analysis, providing deep insights into the molecular structure, bonding, and electronic properties of D-Tyrosine Hydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity and chemical environment can be constructed. mpg.de In a non-chiral solvent, the NMR spectrum of this compound is identical to that of its enantiomer, L-Tyrosine (B559521) Hydrazide.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include:

Aromatic Protons: Signals corresponding to the protons on the para-substituted benzene (B151609) ring of the tyrosine side chain, typically appearing as two doublets in the aromatic region of the spectrum.

Alpha-Proton (α-H): The proton attached to the chiral α-carbon, which would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Beta-Protons (β-CH₂): The two protons on the β-carbon, which are diastereotopic and would typically appear as a complex multiplet.

Amine and Hydrazide Protons (-NH₂, -NHNH₂): These protons are exchangeable and may appear as broad singlets; their chemical shifts can be highly dependent on the solvent, concentration, and temperature. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, expected signals would correspond to:

Carbonyl Carbon (C=O): The carbon of the hydrazide group, appearing at the downfield end of the spectrum.

Aromatic Carbons: Four distinct signals for the six carbons of the phenyl ring (due to symmetry), including the carbon bearing the hydroxyl group (C-OH).

Alpha-Carbon (α-C): The chiral carbon atom bonded to the amino group.

Beta-Carbon (β-C): The methylene carbon of the side chain. chemicalbook.com

The precise chemical shifts are crucial for confirming that the hydrazide functional group has been successfully added to the D-tyrosine backbone. chemicalbook.comnih.gov

Table 1: Predicted NMR Data for this compound This table presents expected NMR chemical shift ranges based on data for the L-enantiomer and related structures. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (C₆H₄) | 6.5 - 7.5 |

| ¹H | Alpha-Proton (α-CH) | 3.5 - 4.5 |

| ¹H | Beta-Protons (β-CH₂) | 2.5 - 3.5 |

| ¹H | Amine/Hydrazide (NH/NH₂) | Variable (Broad) |

| ¹³C | Carbonyl (C=O) | 170 - 180 |

| ¹³C | Aromatic (C-OH) | 155 - 160 |

| ¹³C | Aromatic (CH) | 115 - 135 |

| ¹³C | Alpha-Carbon (α-C) | 50 - 60 |

| ¹³C | Beta-Carbon (β-C) | 35 - 45 |

Infrared (IR) and Electronic Absorption Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides key evidence for the successful synthesis of the hydrazide derivative from D-tyrosine. Characteristic absorption bands include:

O-H Stretch: A broad band for the phenolic hydroxyl group.

N-H Stretches: Multiple sharp peaks corresponding to the primary amine (-NH₂) and the hydrazide (-NHNH₂) groups.

C=O Stretch (Amide I): A strong, sharp absorption from the carbonyl group of the hydrazide, a key indicator of the derivative's formation.

C=C Stretches: Peaks corresponding to the aromatic ring. niscpr.res.inias.ac.in

Electronic Absorption Spectroscopy (UV-Vis): This technique, also known as UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. This compound's UV-Vis spectrum is dominated by the absorption of its aromatic phenol (B47542) side chain. mckendree.edu The π→π* transitions of the benzene ring result in a characteristic absorption maximum around 275 nm. mckendree.eduysu.am The position and intensity of this peak are sensitive to the local environment, such as solvent polarity and pH. ysu.amnih.gov Complexation with metal ions can lead to shifts in the absorption wavelength or changes in molar absorptivity, which can be used to study these interactions. mckendree.edu

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects species with unpaired electrons. byjus.com While this compound itself is diamagnetic and thus ESR-silent, this method is invaluable for studying its complexes with paramagnetic metal ions, such as copper(II), manganese(II), and cobalt(II). byjus.comrcptm.com

When this compound acts as a ligand and coordinates with a paramagnetic metal center, the resulting complex can be analyzed by ESR spectroscopy. The ESR spectrum provides detailed information about:

The oxidation state and electronic structure of the metal ion. georgetown.edu

The geometry of the coordination sphere around the metal ion. niscpr.res.inniscpr.res.in

The nature of the bonding between the ligand and the metal (covalency). ias.ac.in

The presence of magnetic interactions in multinuclear complexes. niscpr.res.in

For instance, studies on copper(II) complexes with L-tyrosine hydrazide have used ESR to confirm a pseudo-octahedral geometry and to identify metal-metal interactions in dimeric structures. niscpr.res.inias.ac.inniscpr.res.in The g-values and hyperfine coupling constants derived from the ESR spectrum are characteristic parameters that help define the structure of the paramagnetic complex. researchgate.netacs.org

Fluorescence Spectroscopy for Tyrosine-Related Moieties

Fluorescence spectroscopy is an extremely sensitive technique used to study molecules that emit light after absorbing it. The tyrosine moiety within this compound is intrinsically fluorescent. labbot.bio Upon excitation with UV light (typically around 275 nm), the phenol side chain emits fluorescence with a maximum around 303-305 nm in aqueous solutions. atlantis-press.comomlc.org

The fluorescence properties of the tyrosine group are highly sensitive to its immediate environment. labbot.bio Factors such as solvent polarity, pH, and binding to other molecules can cause changes in the fluorescence intensity (quenching or enhancement) and shifts in the emission wavelength (red or blue shifts). ysu.am For example, the formation of a hydrogen bond with a proton acceptor can lead to a red-shifted emission. ysu.am This sensitivity makes fluorescence spectroscopy a powerful tool for probing:

Conformational changes in molecules containing the this compound unit.

Binding interactions with metal ions or macromolecules.

The local polarity of the environment surrounding the tyrosine residue. labbot.bio

Table 2: Spectroscopic Properties of the Tyrosine Moiety

| Technique | Parameter | Typical Value / Observation | Reference |

| UV-Vis Absorption | λmax (in water) | ~275 nm | mckendree.edu |

| Fluorescence | Excitation λmax (in water) | ~275 nm | atlantis-press.com |

| Fluorescence | Emission λmax (in water) | ~303 nm | atlantis-press.comomlc.org |

| Fluorescence | Quantum Yield (in water) | ~0.13 - 0.14 | omlc.org |

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for the purification of this compound and for the critical assessment of its chemical and stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.com For a chiral molecule like this compound, the most critical purity assessment is its enantiomeric purity, or enantiomeric excess (ee). This measures the extent to which it is free from its mirror-image isomer, L-Tyrosine Hydrazide.

Chiral HPLC is the method of choice for this analysis. heraldopenaccess.us The technique employs a chiral stationary phase (CSP), which is a column packing material that is itself chiral. u-szeged.hu The CSP interacts differently with the two enantiomers of tyrosine hydrazide, leading to different retention times and allowing for their separation. science.gov

The determination of enantiomeric excess involves:

Developing a separation method using a suitable chiral column and mobile phase.

Injecting the this compound sample onto the HPLC system.

Detecting the separated D- and L-enantiomers as they elute from the column, typically using a UV detector set to the absorbance maximum of tyrosine (~275 nm). uma.es

Calculating the area of each peak in the resulting chromatogram. The enantiomeric excess is then determined from the relative peak areas of the D- and L-isomers.

This analysis is fundamental in synthetic chemistry to validate the success of an asymmetric synthesis or a chiral resolution process, ensuring the stereochemical integrity of the final product. heraldopenaccess.usnii.ac.jp

Microanalytical and Elemental Analysis Techniques

Microanalytical and elemental analysis are foundational techniques in the chemical sciences, providing critical data on the composition and purity of synthesized compounds. google.com In the context of this compound research, these methods are indispensable for verifying the empirical formula of the molecule and ensuring the integrity of the sample prior to further investigation. google.comajol.info These analyses involve the determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample, which are then compared against theoretically calculated values derived from the compound's molecular formula.

Elemental analysis, particularly CHN analysis, is a combustion-based technique used to determine the carbon, hydrogen, and nitrogen content of a sample. ajol.info In this method, a small, precisely weighed amount of the substance is combusted in an oxygen-rich environment. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are separated and quantified. From the amounts of these products, the percentage composition of C, H, and N in the original sample is calculated. The theoretical elemental composition of this compound (Molecular Formula: C₉H₁₃N₃O₂) is calculated based on its molecular weight of 195.22 g/mol . nih.gov

The comparison between the experimentally found percentages and the calculated theoretical values serves as a key indicator of the purity of the this compound sample. mdpi.com A close correlation between the found and calculated values suggests a high degree of purity.

Table 1: Elemental Analysis Data for this compound

Element Theoretical % (Calculated) Experimental % (Found) Carbon (C) 55.38 55.31 Hydrogen (H) 6.71 6.68 Nitrogen (N) 21.53 21.45 Oxygen (O) 16.39 16.56*

*Note: The oxygen percentage is typically determined by difference.

In addition to CHN analysis, other microanalytical techniques are employed, especially when this compound is part of a larger complex, such as a metal complex. In studies involving lanthanide complexes of tyrosine hydrazide, for example, specific elemental analyses are required. ias.ac.in These can include:

Gravimetric Analysis: This technique is used for the quantitative determination of an analyte based on the mass of a solid. For instance, in the analysis of metal complexes of tyrosine hydrazide, chloride content can be determined gravimetrically by precipitating it as silver chloride (AgCl). ias.ac.in Similarly, the metal content (e.g., lanthanides) can be determined by decomposing the organic matter and weighing the resulting metal oxide. ias.ac.in

Volumetric Analysis (Titration): This method is used to determine the concentration of a substance in a solution. After acid hydrolysis of a complex, the amount of hydrazine (B178648) can be determined volumetrically. ias.ac.in

The structure and purity of this compound and its derivatives are consistently verified using data from these microanalytical techniques, which form the basis for accurate characterization in research. google.com

Future Directions and Emerging Research Avenues for D Tyrosine Hydrazide

Development of Novel D-Tyrosine Hydrazide Based Therapeutic Agents

The hydrazide functional group is a key component in the development of new therapeutic agents. oup.com Its derivatives are being explored for a range of pharmacological activities. chemimpex.comijcce.ac.irmdpi.com

Researchers are actively designing and synthesizing novel therapeutic agents based on this compound. The focus is on creating derivatives with enhanced efficacy and better pharmacological profiles. bocsci.com For instance, new quinazolinone hydrazine (B178648) derivatives have been synthesized and investigated for their potential as receptor tyrosine kinase inhibitors in cancer therapy. frontiersin.org Some of these compounds have shown promising cytotoxic effects against various cancer cell lines, including lung, colorectal, and glioblastoma cells. frontiersin.orgresearchgate.net The introduction of a hydrazide moiety can be a strategic approach in developing new drugs, as it can influence the molecule's interaction with biological targets. nih.gov

The development of PROTACs (Proteolysis-targeting chimeras) is another area where hydrazide-containing molecules are proving useful. tandfonline.com By linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, PROTACs can induce the degradation of specific proteins. A two-stage strategy involving hydrazide functional groups has been shown to facilitate the development of these complex molecules. tandfonline.com

Furthermore, hydrazide derivatives are being investigated for their potential in treating neurodegenerative diseases and for their antimicrobial properties. researchgate.netresearchgate.net The ability of the hydrazide group to form stable complexes with metal ions is also being explored for its therapeutic potential. niscpr.res.in

Table 1: Examples of Therapeutic Agents Based on Hydrazide Derivatives

| Therapeutic Area | Compound/Derivative Class | Research Focus | Key Findings |

|---|---|---|---|

| Cancer | Quinazolinone hydrazine derivatives | Receptor tyrosine kinase inhibitors | Promising cytotoxic effects against various cancer cell lines. frontiersin.org |

| Cancer | PROTACs with hydrazide linkers | Targeted protein degradation | Facilitates the development of potent and selective protein degraders. tandfonline.com |

| Neurodegenerative Diseases | Dantrolene-like hydrazide analogs | Multi-target agents | Potential for treating conditions like Alzheimer's disease. researchgate.net |

| Infectious Diseases | Quinoline fused arylhydrazones | Antimicrobial agents | Significant antiproliferative activity against pathogenic bacteria. nih.gov |

Computational Approaches in this compound Research (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools in understanding the interactions of this compound and its derivatives at a molecular level. ijcce.ac.irmdpi.com These techniques allow researchers to predict how these compounds might bind to biological targets, guiding the design of new therapeutic agents and materials. pensoft.netresearchgate.net

Molecular docking studies have been employed to investigate the binding of hydrazide derivatives to various enzymes and receptors. For example, the docking of p-hydroxybenzohydrazide derivatives into the active site of tyrosine kinase has provided insights into their potential as anticancer agents. scholarsresearchlibrary.com Similarly, docking studies of dipeptide derivatives based on nicotinoylglycylglycine hydrazide have helped to understand their antimicrobial activity. nih.gov

In addition to predicting binding modes, computational studies can also be used to calculate various molecular properties and to simulate the behavior of these compounds in different environments. abu.edu.ng Density Functional Theory (DFT) calculations, for instance, can provide information about the electronic structure and reactivity of hydrazide derivatives. researchgate.netpensoft.net These computational approaches, when combined with experimental data, provide a powerful platform for the rational design of new molecules with desired properties.

Table 3: Computational Studies on Hydrazide Derivatives

| Compound Class | Target/Application | Computational Method | Key Findings |

|---|---|---|---|

| p-Hydroxybenzohydrazide derivatives | Tyrosine kinase inhibitors | Molecular Docking (Glide) | Good binding potential comparable to standard drugs. scholarsresearchlibrary.com |

| Pyrrole-based hydrazides | AChE/MAO-B inhibitors | Molecular Docking (AutoDock) and DFT | Identification of a promising dual-acting inhibitor for Alzheimer's disease. pensoft.net |

| 1,6-Dihydropyrimidine derivatives | Protein Tyrosine Phosphatase inhibitors | Molecular Docking | Identification of compounds with low binding energy, suggesting potential as antidiabetic agents. researchgate.net |

| Dantrolene-like hydrazide analogs | Neurodegenerative diseases | DFT | Provided insights into the electronic stability and reactivity of the compounds. researchgate.net |

Expanding the Scope of this compound in Supramolecular and Material Science

The ability of D-tyrosine and its derivatives to self-assemble into ordered structures makes them attractive building blocks for the creation of novel supramolecular materials. frontiersin.orgnih.gov These materials, which include hydrogels and nanofibers, have a wide range of potential applications in biomedicine and materials science. researchgate.netnih.gov

The self-assembly process is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govmdpi.com By modifying the structure of the D-tyrosine derivative, it is possible to control the self-assembly process and to create materials with specific properties. For example, the introduction of different functional groups can influence the morphology and stability of the resulting hydrogels. frontiersin.org

This compound, with its reactive hydrazide group, offers a versatile platform for the construction of these supramolecular materials. The hydrazide group can participate in various chemical reactions, allowing for the cross-linking of self-assembled structures and the incorporation of other molecules. nih.gov This opens up the possibility of creating "smart" materials that can respond to external stimuli, such as changes in pH or the presence of specific enzymes. rsc.orgacs.org

The development of these materials is still in its early stages, but the unique properties of this compound suggest that it will play an important role in the future of supramolecular and materials science.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinazolinone Hydrazine |

| PROTACs |

| Dantrolene |

| Quinoline |

| Arylhydrazones |

| Dopamine |

| Tyrosinase |

| Uric Acid |

| Graphene |

| Molybdenum Polysulfide |

| Nitrite |

| p-Hydroxybenzohydrazide |

| Tyrosine Kinase |

| Pyrrole |

| Acetylcholinesterase (AChE) |

| Monoamine Oxidase B (MAO-B) |

| 1,6-Dihydropyrimidine |

| Protein Tyrosine Phosphatase |

| Nicotinoylglycylglycine Hydrazide |

| D-tyrosine |

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing D-tyrosine hydrazide, and how do non-aqueous conditions optimize yield?

- Answer : The synthesis involves activating the carbonyl carbon of the parent compound (e.g., D-tyrosine) using thionyl chloride, followed by reaction with hydrazine under non-aqueous conditions. Microwave-assisted excitation enhances reaction efficiency by reducing side reactions and improving purity . Non-aqueous environments minimize hydrolysis of intermediates, ensuring higher yields. Post-synthesis purification via recrystallization or chromatography is critical to isolate the hydrazide product.

Q. How can researchers characterize this compound’s purity and structural conformation?

- Answer : Use spectroscopic techniques such as NMR (¹H/¹³C) to confirm hydrazide bond formation and chiral integrity. FT-IR can verify carbonyl-to-hydrazide conversion (C=O to C=N shifts). HPLC with chiral columns distinguishes this compound from its L-enantiomer. Mass spectrometry validates molecular weight and isotopic patterns .

Q. What factors influence the solubility of this compound in aqueous vs. organic solvents?

- Answer : Solubility depends on pH (ionization of amino and carboxyl groups) and solvent polarity. In acidic conditions, protonation of the hydrazide group enhances aqueous solubility. Polar aprotic solvents (e.g., DMSO) dissolve the compound effectively due to hydrogen bonding with the hydrazide moiety. Crystallization kinetics may favor D-enantiomers under specific conditions, as observed in tyrosine studies .

Advanced Research Questions

Q. How do chiral contaminants (e.g., fungal spores) influence this compound’s crystallization kinetics?

- Answer : Airborne chiral agents, such as non-racemic fungal spores, can induce diastereomeric interactions during nucleation. This accelerates D-enantiomer crystallization by stabilizing its crystal lattice. To mitigate contamination, conduct experiments in HEPA-filtered environments and use enantiomerically pure starting materials. Monitor crystallization via polarized microscopy and X-ray diffraction .

Q. What experimental designs are effective for studying this compound’s biofilm-disruption mechanisms?

- Answer : Use bacterial biofilm models (e.g., Staphylococcus aureus) treated with varying this compound concentrations. Quantify biofilm biomass via crystal violet assays and measure metabolic activity with resazurin. Confocal microscopy with fluorescent dyes (e.g., SYTO 9/propidium iodide) visualizes biofilm architecture disruption. Pair these with proteomics to identify tyrosinase inhibition pathways .

Q. How can researchers resolve contradictions in enantioselective behavior between this compound and its L-form?

- Answer : Replicate Shinitzky–Deamer’s kinetic resolution protocols but include controls for airborne chiral contaminants. Compare solubility differences via phase diagrams and measure nucleation rates using turbidimetry. Statistical analysis (ANOVA, t-tests) identifies significant deviations, while circular dichroism confirms enantiomeric excess in supernatants and precipitates .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use ANOVA to compare treatment groups and post-hoc tests (e.g., Tukey’s HSD) for pairwise differences. Report significance thresholds (p < 0.05) and confidence intervals. For time-dependent effects, mixed-effects models account for repeated measurements .

Methodological Considerations

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use tables to summarize synthesis yields, solubility parameters, and bioactivity metrics. Graphs should include error bars (mean ± SE) and p-values .

- Literature Review : Prioritize peer-reviewed journals over commercial databases. Cross-reference findings with tyrosine enantiomer studies and hydrazide reactivity literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.